2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide
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Overview
Description
2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide is a chemical compound that features a sulfonyl group attached to a dichlorophenyl ring and a cyclohexylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyclohexylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dichlorophenyl ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Acetone O-[(2,5-dichlorophenyl)sulfonyl] oxime: Prepared from 2,5-dichlorophenylsulfonyl chloride and acetone oxime.
N-[5-(2,3-dihydrobenzofuryl)sulfonyl]-N’-(3,4-dichlorophenyl)urea: A diarylsulfonylurea with antitumor activity.
Uniqueness
2,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide is unique due to its specific combination of a sulfonyl group, dichlorophenyl ring, and cyclohexylethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-cyclohexyl-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2S/c1-2-17(12-6-4-3-5-7-12)20(18,19)14-10-11(15)8-9-13(14)16/h8-10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWFICRCOOENLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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